molecular formula C61H62N2O16 B14094604 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel CAS No. 2157462-42-3

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel

Cat. No.: B14094604
CAS No.: 2157462-42-3
M. Wt: 1079.1 g/mol
InChI Key: MMFNPTUBULOFLH-ZNVQXGABSA-N
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Description

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is a complex organic compound known for its significant role as a reference material in scientific research. It is also referred to as Paclitaxel impurity I (PhEur) and is primarily used in the pharmaceutical industry for quality control and analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves multiple steps, starting from the precursor paclitaxel. The process includes selective deacetylation and subsequent coupling reactions to introduce the benzoylamino and hydroxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., benzoyl chloride for benzoylation). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the compound .

Scientific Research Applications

10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which make it a valuable reference material for analytical purposes. Its distinct chemical properties allow for precise quality control and validation of analytical methods in pharmaceutical research .

Properties

CAS No.

2157462-42-3

Molecular Formula

C61H62N2O16

Molecular Weight

1079.1 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-12-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C61H62N2O16/c1-34-41(76-56(72)47(66)45(36-21-11-6-12-22-36)62-53(69)38-25-15-8-16-26-38)32-61(74)52(78-55(71)40-29-19-10-20-30-40)50-59(5,42(65)31-43-60(50,33-75-43)79-35(2)64)51(68)49(44(34)58(61,3)4)77-57(73)48(67)46(37-23-13-7-14-24-37)63-54(70)39-27-17-9-18-28-39/h6-30,41-43,45-50,52,65-67,74H,31-33H2,1-5H3,(H,62,69)(H,63,70)/t41-,42-,43+,45-,46-,47+,48-,49+,50?,52-,59+,60-,61+/m0/s1

InChI Key

MMFNPTUBULOFLH-ZNVQXGABSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)[C@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O

Origin of Product

United States

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